![molecular formula C10H7KO6S B7803214 CID 84842](/img/structure/B7803214.png)
CID 84842
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Description
CID 84842 is a useful research compound. Its molecular formula is C10H7KO6S and its molecular weight is 294.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 84842 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 84842 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of CID 84842 involves the reaction of 2,4-dichlorophenol with 2-amino-5-chlorobenzophenone in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to form the final product.
Starting Materials
2,4-dichlorophenol, 2-amino-5-chlorobenzophenone, 2,4-dichlorobenzoyl chloride, Base
Reaction
Step 1: 2,4-dichlorophenol is reacted with 2-amino-5-chlorobenzophenone in the presence of a base to form the intermediate product., Step 2: The intermediate product is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to form the final product.
properties
IUPAC Name |
potassium;(4-methyl-2-oxochromen-7-yl) sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOCSPXOODWGLJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 84842 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.